

## An In-depth Technical Guide to Osimertinib: A Third-Generation EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Anticancer agent 45 |           |
| Cat. No.:            | B12419322           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Developed by AstraZeneca, it has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[2] This guide provides a comprehensive overview of Osimertinib's chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data, along with detailed experimental protocols.

## **Chemical Structure and Properties**

Osimertinib is a mono-anilino-pyrimidine compound.[1] Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[3] The molecule is designed for high potency and selectivity against both EGFR-sensitizing and resistance mutations, particularly the T790M mutation, while sparing wild-type (WT) EGFR.[1]

## **Physicochemical Properties**

A summary of the key physicochemical properties of Osimertinib is presented in Table 1.



| Property          | Value                                                       | Source       |
|-------------------|-------------------------------------------------------------|--------------|
| Molecular Formula | C28H33N7O2                                                  | _            |
| Molecular Weight  | 499.619 g/mol                                               |              |
| CAS Number        | 1421373-65-0                                                |              |
| Appearance        | Single crystalline form solid                               |              |
| Water Solubility  | 0.0224 mg/mL (predicted), 3.1 mg/mL at 37°C (mesylate salt) |              |
| logP              | 4.47 (predicted)                                            |              |
| рКа               | 9.5 (aliphatic amine), 4.4 (aniline)                        |              |
| Melting Point     | Not Available                                               | <del>-</del> |
| Protein Binding   | 95%                                                         | -            |

## **Mechanism of Action**

Osimertinib is an EGFR tyrosine kinase inhibitor that irreversibly binds to mutant forms of the EGFR, including those with the T790M resistance mutation, L858R, and exon 19 deletions. This covalent binding occurs at the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain, effectively blocking its enzymatic activity. By inhibiting EGFR, Osimertinib suppresses downstream signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. A key feature of Osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which is approximately 200 times greater for the L858R/T790M mutation in vitro. This selectivity minimizes off-target effects and improves the therapeutic window.



## EGFR Signaling Pathway Inhibition by Osimertinib





# General Workflow for the Synthesis of Osimertinib Starting Materials Formation of Pyrimidine Core Introduction of Indole Moiety Nitro Group Reduction Attachment of Acrylamide Side Chain

Click to download full resolution via product page

Osimertinib

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]



- 3. Osimertinib Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Osimertinib: A Third-Generation EGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419322#anticancer-agent-45-chemical-structure-and-properties]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com